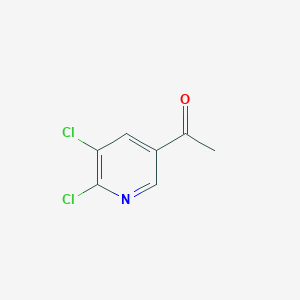

1-(5,6-Dichloropyridin-3-yl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(5,6-dichloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLLDYXVYZYXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436638 | |

| Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120800-05-7 | |

| Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6-dichloropyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5,6 Dichloropyridin 3 Yl Ethanone

Precursor Synthesis and Derivatization Strategies

The construction of 1-(5,6-dichloropyridin-3-yl)ethanone relies heavily on the strategic synthesis and modification of key precursors. These strategies involve building upon the dichloropyridine scaffold or introducing the necessary functional groups in a stepwise manner.

One of the most direct routes to this compound proceeds through the derivatization of 5,6-dichloronicotinic acid. chemicalbook.com This precursor contains the required 5,6-dichloro substitution pattern on the pyridine (B92270) ring. The primary challenge lies in the conversion of the carboxylic acid group at the 3-position into an ethanone (B97240) (acetyl) group.

The general approach involves activating the carboxylic acid, followed by a reaction with a methylating agent. A common method is to convert the carboxylic acid into a more reactive species, such as an acid chloride or a Weinreb amide.

Via Acid Chloride: 5,6-Dichloronicotinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 5,6-dichloronicotinoyl chloride. This intermediate can then be reacted with an organometallic reagent such as dimethylcadmium (B1197958) (Cd(CH₃)₂) or a Gilman reagent (lithium dimethylcuprate, LiCu(CH₃)₂) to yield the target ketone. The use of harsher organometallics like Grignard reagents or organolithiums is often avoided as they can react twice to produce a tertiary alcohol.

Via Weinreb Amide: A milder and more controlled alternative involves converting the 5,6-dichloronicotinic acid into its N-methoxy-N-methylamide (Weinreb amide). This is typically achieved by coupling the acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling agent. The resulting Weinreb amide is stable and can be cleanly reacted with organometallic reagents like methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The reaction stops at the ketone stage due to the formation of a stable chelated intermediate, preventing over-addition.

The precursor, 5,6-dichloronicotinic acid, can itself be synthesized via the hydrolysis of its corresponding ester, such as ethyl 5,6-dichloronicotinate. chemicalbook.com This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran, methanol (B129727), and water, followed by acidification to yield the desired carboxylic acid. chemicalbook.com

An alternative strategy involves the direct acylation of a 5,6-dichloropyridine substrate. This approach falls under the category of Friedel-Crafts acylation, a reaction that is notoriously difficult to perform on electron-deficient rings like pyridine. The two chlorine atoms further deactivate the ring, making it less susceptible to electrophilic attack.

Direct acylation with acetyl chloride or acetic anhydride (B1165640) using a strong Lewis acid catalyst (e.g., AlCl₃) typically requires harsh conditions, such as high temperatures, and may result in low yields and poor regioselectivity. chemrxiv.org The Lewis acid can complex with the pyridine nitrogen, further deactivating the ring and complicating the reaction.

To overcome these challenges, modified approaches may be employed:

Metalation-Acylation: A more viable route involves a directed ortho metalation strategy, although this is less applicable for acylation at the 3-position without a directing group at position 2 or 4. A general approach for functionalizing pyridine rings involves metalation with strong bases followed by trapping with an electrophile. chemrxiv.org In this case, a 5,6-dichloropyridine could potentially be lithiated at the 3-position, followed by quenching with an acetylating agent like N,N-dimethylacetamide or acetyl chloride. However, achieving selective lithiation at the desired position can be challenging.

Modern synthetic methods offer more versatile strategies for introducing an ethanone group onto a pyridine ring, moving beyond classical acylation. These often involve transition-metal-catalyzed cross-coupling reactions.

A plausible, though not explicitly detailed in the provided context, strategy would be:

Halogen-Metal Exchange: Starting with a tri-substituted pyridine, such as 3-bromo-5,6-dichloropyridine. This precursor could undergo a halogen-metal exchange (e.g., with n-butyllithium) or be converted into an organoboron (e.g., boronic acid or ester) or organozinc species.

Cross-Coupling: The resulting organometallic derivative of 5,6-dichloropyridine could then be subjected to a palladium-catalyzed cross-coupling reaction with an acetylating agent. Reagents like acetyl chloride in the presence of an organotin or organozinc compound (Stille or Negishi coupling) or using specific acetyl-group donors are common in modern organic synthesis.

Another broad strategy involves the construction of the pyridine ring itself with the required substituents already in place. nih.gov Cascade reactions involving the condensation of carbonyl compounds, for instance, can yield highly substituted pyridines. nih.gov This approach assembles the core ring structure and its functional groups in a single, efficient process. nih.gov

A conceptually opposite approach is to begin with a pyridine ring already bearing the ethanone group at the 3-position (i.e., 3-acetylpyridine) and subsequently introduce the two chlorine atoms at the 5- and 6-positions.

Direct electrophilic halogenation of pyridine is challenging due to the ring's electron-deficient nature. chemrxiv.org The reaction requires harsh conditions (e.g., high temperatures, strong Lewis acids) and often leads to mixtures of products. chemrxiv.org The acetyl group at the 3-position is a deactivating group, which further complicates electrophilic substitution.

More sophisticated methods are required for selective halogenation:

Pyridine N-Oxide Chemistry: One common strategy to facilitate electrophilic substitution is to first convert the pyridine to its N-oxide. The N-oxide is more electron-rich and can direct electrophiles to the 2- and 4-positions. Subsequent treatment with reagents like POCl₃ or PCl₅ can introduce chlorine atoms, often with concomitant deoxygenation. However, achieving the specific 5,6-dichloro pattern from 3-acetylpyridine (B27631) N-oxide would require a multi-step, regiochemically controlled process.

Directed Metalation: As mentioned previously, directed metalation followed by quenching with a chlorine source (e.g., N-chlorosuccinimide (NCS) or hexachloroethane) is a powerful tool for regioselective halogenation. Starting with 3-acetylpyridine, a sequence of directed metalations and chlorinations could potentially be devised to install the chlorine atoms at the desired positions, though this would likely be a complex, multi-step synthesis.

Ring-Opening/Ring-Closing Strategies: Advanced methods involve the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. For instance, Zincke imine intermediates can undergo highly regioselective halogenation reactions under mild conditions before the pyridine ring is reformed. chemrxiv.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, this compound, thereby simplifying purification and reducing waste.

The choice of solvent is a crucial parameter that can significantly influence reaction rates, equilibria, and product selectivity. In the context of synthesizing substituted pyridines, solvents play multiple roles throughout the reaction and workup process. orgsyn.org

Reaction Medium: For reactions involving organometallic reagents, such as those derived from 5,6-dichloronicotinic acid, anhydrous aprotic solvents are essential. Tetrahydrofuran (THF) and diethyl ether are common choices due to their ability to solvate the metal cations and their relative inertness under the reaction conditions. For acylation and halogenation reactions, chlorinated solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are often used because they are inert and can dissolve a wide range of organic substrates and reagents. orgsyn.org

Workup and Extraction: After the reaction is complete, a liquid-liquid extraction is typically performed to separate the desired product from inorganic salts and other aqueous-soluble impurities. Solvents like dichloromethane, ethyl acetate (B1210297), and diethyl ether are frequently used for this purpose. orgsyn.org The choice depends on the polarity of the product and its solubility. For instance, dichloromethane is effective for extracting a wide range of organic compounds, while ethyl acetate is a slightly more polar and less toxic alternative. orgsyn.org

Purification: Recrystallization is a powerful technique for purifying solid products. The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often used for this purpose, as it can dissolve many organic compounds when hot and then release them as crystals upon cooling. orgsyn.org For non-crystalline products or for removing closely related impurities, column chromatography is employed, using a solvent system (eluent) tailored to the polarity of the target compound. A common system involves a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

The following table summarizes the roles of common solvents in synthetic procedures related to pyridine derivatives, based on general organic synthesis practices. orgsyn.org

| Solvent | Typical Use | Rationale |

| Dichloromethane (DCM) | Reaction medium; Extraction | Inert, dissolves a wide range of organic compounds, low boiling point for easy removal. orgsyn.org |

| Ethanol (EtOH) | Reaction medium; Recrystallization | Polar protic solvent, good for dissolving reactants and for purifying solids. orgsyn.org |

| Ethyl Acetate (EtOAc) | Extraction; Chromatography eluent | Medium polarity, effective for extraction, common component of chromatography mobile phases. orgsyn.org |

| Tetrahydrofuran (THF) | Reaction medium (for organometallics) | Aprotic ether, good for stabilizing organometallic reagents. |

| Hexanes | Recrystallization; Chromatography eluent | Non-polar solvent, often used in combination with a more polar solvent for purification. orgsyn.org |

Temperature and Pressure Control in Synthetic Pathways

Atmospheric pressure is typically sufficient for most laboratory-scale syntheses of this nature. The use of elevated or reduced pressure is generally not required unless volatile reagents are used or if a specific reaction mechanism, such as a gas-phase reaction, is employed.

Table 1: General Temperature Considerations in Acylation Reactions

| Parameter | Typical Range | Rationale |

| Reaction Temperature | 0 °C to 100 °C | To control reaction kinetics and minimize byproduct formation. |

| Pressure | Atmospheric | Sufficient for most common acylation methods. |

Catalyst Systems and Their Influence on Reaction Efficiency

Catalyst selection is paramount in achieving efficient synthesis of this compound. Friedel-Crafts acylation is a common method for introducing an acetyl group to an aromatic ring, which in this case would be the dichloropyridine moiety. This reaction typically employs a Lewis acid catalyst.

Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of catalyst can significantly impact the reaction rate and the regioselectivity of the acylation. The catalyst's role is to activate the acylating agent, typically acetyl chloride or acetic anhydride, to form a highly electrophilic acylium ion, which then attacks the electron-rich pyridine ring. The efficiency of the catalyst can be influenced by the presence of the two chlorine atoms on the pyridine ring, which are electron-withdrawing and can deactivate the ring towards electrophilic substitution.

Table 2: Common Catalyst Systems for Friedel-Crafts Acylation

| Catalyst | Typical Loading (mol%) | Characteristics |

| Aluminum Chloride (AlCl₃) | 100 - 200 | Strong Lewis acid, highly effective but can be harsh. |

| Ferric Chloride (FeCl₃) | 50 - 150 | Milder than AlCl₃, can offer better selectivity. |

| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate Lewis acid, useful for sensitive substrates. |

Stoichiometric Considerations and Reagent Ratios

The stoichiometry of the reactants is a critical factor in maximizing the yield of this compound while minimizing the formation of impurities. In a typical acylation reaction, the dichloropyridine substrate is reacted with an acylating agent.

A slight excess of the acylating agent may be used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to side reactions and complicate the purification process. The amount of catalyst used is also a key consideration. In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is required because the product ketone can form a complex with the catalyst, rendering it inactive.

Table 3: General Stoichiometric Ratios for Acylation

| Reagent | Stoichiometric Ratio (relative to substrate) | Purpose |

| Acylating Agent | 1.0 - 1.5 equivalents | To drive the reaction to completion. |

| Lewis Acid Catalyst | 1.0 - 2.0 equivalents | To activate the acylating agent and facilitate the reaction. |

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is essential to isolate this compound in high purity. This typically involves a combination of techniques to remove unreacted starting materials, catalyst residues, and any byproducts formed during the reaction.

Recrystallization Protocols

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For dichloropyridinyl ethanone derivatives, a range of solvents with varying polarities can be explored.

A common approach is to use a solvent pair, where the compound is soluble in one solvent and insoluble in the other. The crude product is dissolved in a minimal amount of the "good" solvent at an elevated temperature, and the "bad" solvent is then added dropwise until the solution becomes turbid. Upon cooling, the purified compound crystallizes out.

Table 4: Potential Recrystallization Solvents

| Solvent/Solvent System | Polarity | Potential Application |

| Ethanol/Water | Polar Protic | For moderately polar compounds. |

| Ethyl Acetate/Hexane (B92381) | Medium Polarity | A versatile system for a wide range of organic compounds. |

| Dichloromethane/Hexane | Medium Polarity | Good for compounds with moderate polarity. |

| Toluene | Nonpolar | For less polar compounds. |

Column Chromatography Applications and Eluent Systems

Column chromatography is a widely used method for the separation and purification of individual compounds from a mixture. For this compound, silica (B1680970) gel is a common stationary phase due to its polarity. The separation is achieved by passing a solution of the crude product through the column and eluting with a solvent system (mobile phase).

The choice of eluent system is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

Table 5: Example Eluent Systems for Column Chromatography of Pyridine Derivatives

| Eluent System (v/v) | Polarity | Typical Application |

| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Separation of nonpolar to moderately polar compounds. |

| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Separation of more polar compounds. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a chemical reaction. By spotting a small sample of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, products, and byproducts can be visualized.

For this compound, a silica gel TLC plate would typically be used. The mobile phase would be similar to the eluent system used for column chromatography, often a mixture of hexane and ethyl acetate. Visualization of the spots on the TLC plate can be achieved using a UV lamp (254 nm), as pyridine derivatives are often UV-active. Staining with reagents like iodine or potassium permanganate (B83412) can also be used if the compounds are not UV-active. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Table 6: TLC Parameters for Monitoring Pyridine Derivative Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane / Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm), Iodine vapor, Potassium permanganate stain |

Advanced Chromatographic Methods for High Purity Isolation

To achieve high purity levels of this compound, several advanced chromatographic techniques can be employed. The choice of method often depends on the scale of the purification, the nature of the impurities, and the desired final purity. Techniques such as preparative High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and advanced flash chromatography are particularly relevant.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful tool for the purification of complex mixtures and the isolation of high-purity compounds. It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. For a compound like this compound, both normal-phase and reversed-phase HPLC can be considered.

Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common choice for the purification of many organic compounds. A C18-bonded silica gel column is a frequently used stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

A hypothetical reversed-phase HPLC purification of a crude sample of this compound could involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | C18, 10 µm, 50 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 100 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | 1 g of crude material dissolved in a minimal amount of DMSO/Methanol |

Normal-phase HPLC, which employs a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate), can also be effective, particularly for separating isomers or less polar impurities.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a greener and often faster alternative to traditional HPLC for preparative separations. SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent such as methanol or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption.

For the purification of pyridine derivatives, SFC can offer unique selectivity. Specialized stationary phases, such as those with pyridine-based ligands, can provide enhanced separation for this class of compounds.

A representative SFC method for the purification of a dichloropyridinyl ketone might employ the following conditions:

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 5 µm, 20 x 250 mm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.1% Diethylamine |

| Gradient | Isocratic at 15% B |

| Flow Rate | 60 g/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 254 nm |

Advanced Flash Chromatography

Modern flash chromatography systems offer significant improvements over traditional gravity-fed columns, with automated gradient control, higher pressures, and more efficient column packings. This technique is well-suited for routine purification of multi-gram quantities of compounds like this compound.

The purification of substituted pyridines is often accomplished using flash chromatography with silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the eluent.

A typical flash chromatography method for a substituted pyridine is detailed below:

| Parameter | Condition |

|---|---|

| Column | Silica Gel, 50g |

| Mobile Phase A | Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 0-20% B over 15 column volumes |

| Flow Rate | 40 mL/min |

| Detection | UV at 254 nm and 280 nm |

In some cases, pH-zone-refining counter-current chromatography has been successfully used for the separation of novel pyridine derivatives from their synthetic mixtures. This technique separates compounds based on their pKa values and partitioning behavior in a two-phase solvent system. For acidic or basic compounds, this can be a highly effective purification method.

The selection of the most appropriate advanced chromatographic method will depend on a careful analysis of the crude product mixture and the desired final purity of the this compound. Method development and optimization are crucial steps to achieve efficient and high-purity isolation.

Chemical Reactivity and Derivatization of 1 5,6 Dichloropyridin 3 Yl Ethanone

Reactions at the Ethanone (B97240) Moiety

The ethanone group, an acetyl group attached to the pyridine (B92270) ring, is expected to undergo a variety of reactions typical for ketones. However, specific studies detailing these transformations for 1-(5,6-Dichloropyridin-3-yl)ethanone are not extensively reported.

Reduction Reactions to Corresponding Alcohols

The reduction of the ketone in this compound would yield the corresponding alcohol, 1-(5,6-dichloropyridin-3-yl)ethanol. While this is a standard transformation, specific reagents and conditions for this particular substrate are not detailed in the available literature.

Asymmetric dihydroxylation using reagents like AD-mix-β is a powerful method for the stereoselective synthesis of diols from alkenes. However, its application for the stereoselective reduction of a ketone to a chiral alcohol is not its primary use. Other methods, such as chiral reducing agents or catalytic hydrogenation with chiral catalysts, would be more appropriate for the stereoselective reduction of this compound. Despite this, no specific studies employing any stereoselective reduction techniques on this compound were identified.

Oxidation Reactions to Carboxylic Acids or Other Oxidized Forms

The oxidation of the ethanone group could potentially lead to the formation of 5,6-dichloronicotinic acid. evitachem.com Common oxidizing agents can achieve this transformation in related compounds, but specific experimental details for this compound are not described in the searched scientific literature.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to nucleophilic attack. This could lead to a variety of addition products. Furthermore, the α-protons of the methyl group are acidic and can be removed by a base, allowing for condensation reactions like the aldol (B89426) condensation. While these are fundamental reactions of ketones, specific examples involving this compound are not documented in the available resources.

Reactions Involving the Pyridine Ring and Halogen Substituents

The pyridine ring in this compound is electron-deficient, which is further enhanced by the two chlorine atoms and the acetyl group. This electronic nature influences the reactivity of the ring and its substituents.

Nucleophilic Aromatic Substitution of Chlorine Atoms

The chlorine atoms on the pyridine ring are potential leaving groups for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the acetyl group should activate the ring for such reactions. However, detailed studies on the nucleophilic aromatic substitution of the chlorine atoms in this compound by various nucleophiles, including reaction conditions, regioselectivity, and yields, are not present in the accessible literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the two chlorine atoms on the pyridine ring are prime sites for such transformations. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is particularly effective for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents. clockss.orgorgsyn.org

The general mechanism involves three key steps: oxidative addition of the dichloropyridine to a Palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. orgsyn.org The presence of two chloro-substituents allows for the possibility of mono- or di-substitution, which can often be controlled by adjusting reaction conditions such as stoichiometry, catalyst, ligand, and base. bldpharm.com This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. clockss.org The Suzuki-Miyaura coupling has been successfully applied to various dichloro-heteroaromatics, demonstrating its utility for functionalizing molecules like this compound. bldpharm.com

Table 1: Representative Suzuki-Miyaura Reaction

| Reactant A | Reactant B | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 1-(5-Aryl-6-chloropyridin-3-yl)ethanone |

Functionalization of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound retains its basic and nucleophilic character, allowing for direct functionalization. Two common transformations are N-oxidation and N-alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. This transformation alters the electronic properties of the ring, making it more electron-deficient and influencing the reactivity of the ring positions. Pyridine N-oxides are themselves valuable intermediates that can undergo further reactions, including rearrangements like the Boekelheide rearrangement, which allows for functionalization of an adjacent alkyl group. orgsyn.org

N-Alkylation: As a nucleophile, the pyridine nitrogen can react with alkyl halides or other electrophilic alkylating agents to form quaternary pyridinium (B92312) salts. These reactions are typically carried out in a suitable solvent like dimethylformamide (DMF) often in the presence of a base. fabad.org.trresearchgate.net The formation of a pyridinium salt introduces a positive charge, which significantly modifies the molecule's properties and reactivity.

Table 2: Functionalization Reactions of the Pyridine Nitrogen

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| This compound | m-CPBA or Oxone® | N-Oxidation | This compound-N-oxide |

| This compound | Alkyl Halide (R-X) | N-Alkylation | 1-Alkyl-3-acetyl-5,6-dichloropyridinium Halide |

Formation of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The reactive acetyl group of this compound makes it an excellent starting material for the construction of more complex molecules containing additional heterocyclic rings.

Synthesis of Pyrazoline-Thiazole Hybrid Analogues

Pyrazoline-thiazole hybrids are compounds that incorporate both a pyrazoline and a thiazole (B1198619) ring system. scirp.org A common synthetic strategy to access such molecules involves using this compound as a ketone precursor. The synthesis typically begins with a Claisen-Schmidt condensation between the ethanone and a suitable aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). ijper.org This chalcone intermediate is then reacted with hydrazine (B178648) hydrate (B1144303), which undergoes a cyclocondensation reaction to form the five-membered pyrazoline ring. ijper.org The thiazole moiety can be introduced separately, for instance, by nucleophilic substitution of one of the chloro atoms on the pyridine ring with a pre-formed aminothiazole derivative.

Table 3: General Synthesis of a Pyrazoline Hybrid

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Claisen-Schmidt condensation of this compound with an aromatic aldehyde (Ar-CHO). | Chalcone derivative: (E)-1-(5,6-Dichloropyridin-3-yl)-3-arylprop-2-en-1-one |

| 2 | Cyclocondensation of the chalcone with hydrazine hydrate (N₂H₄·H₂O). | Pyrazoline derivative: 2-(5-Aryl-4,5-dihydropyrazol-3-yl)-3,4-dichloropyridine |

Incorporation into Oxadiazole-Containing Structures

The 1,3,4-oxadiazole (B1194373) ring is a common scaffold in medicinal chemistry. derpharmachemica.com A versatile method for its synthesis involves the cyclization of N,N'-diacylhydrazine intermediates. impactfactor.org To incorporate this compound into such a structure, the acetyl group can be chemically transformed. A plausible synthetic route involves the haloform reaction to convert the acetyl group into a carboxylic acid (5,6-dichloronicotinic acid). This acid is then converted to its corresponding acid hydrazide via reaction with hydrazine. The resulting hydrazide can be acylated with a second carboxylic acid derivative (e.g., an acid chloride) to form a diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 2,5-disubstituted 1,3,4-oxadiazole. impactfactor.org

Table 4: Synthetic Pathway to an Oxadiazole Derivative

| Step | Transformation | Key Reagents |

|---|---|---|

| 1 | Oxidation of acetyl group to carboxylic acid. | NaOBr (Haloform Reaction) |

| 2 | Formation of acid hydrazide. | SOCl₂, then N₂H₄·H₂O |

| 3 | Acylation with a second acid chloride (R-COCl). | R-COCl, Pyridine |

| 4 | Dehydrative cyclization to form the 1,3,4-oxadiazole ring. | POCl₃ or SOCl₂ |

Derivatization into Pyrimidine (B1678525) Hybrid Molecules

Pyrimidine derivatives can be readily synthesized from chalcone precursors. bu.edu.egscirp.org This provides a direct pathway for utilizing this compound in the construction of pyrimidine-containing hybrids. The first step, as described previously (3.3.1), is the Claisen-Schmidt condensation of the starting ethanone with an aromatic aldehyde to produce a chalcone. ijper.org This α,β-unsaturated ketone intermediate then undergoes a cyclocondensation reaction with a suitable N-C-N building block. Reagents such as urea (B33335), thiourea, or guanidine (B92328) are commonly used for this purpose, leading to the formation of the six-membered pyrimidine ring. bu.edu.eg The reaction is typically conducted under basic conditions, for example, using ethanolic potassium hydroxide (B78521). bu.edu.eg

Table 5: Synthesis of a Pyrimidine Hybrid via a Chalcone Intermediate

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound + Ar-CHO | Base (e.g., KOH), Ethanol | Chalcone Intermediate |

| 2 | Chalcone Intermediate + Guanidine·HCl | Base (e.g., KOH), Ethanol, Reflux | 2-Amino-4-aryl-6-(5,6-dichloropyridin-3-yl)pyrimidine |

Integration into Indazole Scaffolds

Indazole, a bicyclic aromatic heterocycle, is an important pharmacophore. This compound can be integrated into larger molecules containing an indazole scaffold primarily through reactions involving the chloro-substituents on the pyridine ring. One of the most direct methods is the nucleophilic substitution of a chlorine atom by the nitrogen of an indazole ring. For example, a pre-formed indazole can be deprotonated with a base (e.g., potassium carbonate) to generate an indazolide anion, which then acts as a nucleophile. This anion can displace one of the chlorine atoms (preferentially at the more reactive position) on the pyridine ring of this compound to form a new N-C bond, directly linking the two heterocyclic systems. This approach is analogous to the N-alkylation of indazoles with benzylic halides.

Table 6: Synthesis of an Indazole Hybrid via Nucleophilic Substitution

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| This compound | Indazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-(5-Chloro-6-(1H-indazol-1-yl)pyridin-3-yl)ethanone and/or 1-(6-Chloro-5-(1H-indazol-1-yl)pyridin-3-yl)ethanone |

Spectroscopic and Structural Elucidation of 1 5,6 Dichloropyridin 3 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. youtube.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and stereochemistry of a molecule can be mapped out.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum provides four key pieces of information for each proton signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).

For 1-(5,6-Dichloropyridin-3-yl)ethanone, the structure suggests the presence of two distinct types of proton environments: the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl group.

Aromatic Protons: The pyridine ring contains two protons. The proton at position 2 (H-2) is adjacent to the nitrogen atom and would be expected to appear at a downfield chemical shift. The proton at position 4 (H-4) is also in the aromatic region. These two protons are expected to show a mutual coupling, appearing as doublets.

Methyl Protons: The three protons of the acetyl methyl group (-CH₃) are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to produce a singlet signal in the upfield region of the spectrum.

Based on established principles, the expected ¹H NMR data is summarized below.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | Doublet (d) | 1H | H-2 |

| ~8.2 - 8.4 | Doublet (d) | 1H | H-4 |

| ~2.6 | Singlet (s) | 3H | -CH₃ |

This interactive table contains predicted data based on chemical structure and known substituent effects.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. For this compound, seven distinct carbon signals are anticipated.

Carbonyl Carbon: The carbon of the ketone group (C=O) is significantly deshielded and is expected to appear far downfield.

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons directly bonded to the electronegative chlorine atoms (C-5 and C-6) and the nitrogen atom will be shifted downfield. The carbon attached to the acetyl group (C-3) will also be influenced. The two carbons bearing hydrogen atoms (C-2 and C-4) will appear in the typical aromatic region.

Methyl Carbon: The carbon of the methyl group (-CH₃) is the most shielded and will appear at the most upfield position.

| Predicted Chemical Shift (δ ppm) | Carbon Assignment |

| ~195 - 200 | C=O |

| ~150 - 155 | C-2 |

| ~148 - 152 | C-6 |

| ~138 - 142 | C-4 |

| ~130 - 135 | C-3 |

| ~125 - 130 | C-5 |

| ~25 - 30 | -CH₃ |

This interactive table contains predicted data based on chemical structure and known substituent effects.

Two-dimensional (2D) NMR experiments provide correlation data that reveals the connectivity between atoms, confirming the assignments made from 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the two aromatic protons (H-2 and H-4), confirming their proximity in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. youtube.com An HSQC spectrum would show a correlation between the H-2 signal and the C-2 signal, the H-4 signal and the C-4 signal, and the methyl proton signal and the methyl carbon signal. This technique is invaluable for unambiguously assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. rsc.org This is particularly useful for identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons to the carbonyl carbon (C=O) and the C-3 carbon of the pyridine ring.

Correlations from the aromatic proton H-2 to carbons C-3, C-4, and C-6.

Correlations from the aromatic proton H-4 to carbons C-2, C-3, and C-5.

These 2D NMR experiments, used in concert, would provide a comprehensive and unambiguous confirmation of the molecule's covalent structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion (M⁺˙) peak and various fragment ion peaks.

For this compound (Molecular Weight: ~190.03 g/mol ), the molecular ion peak would appear as a cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl group and the methyl group (alpha-cleavage), a characteristic fragmentation for ketones. libretexts.org

Expected Fragmentation Pattern:

Loss of a methyl radical: The molecular ion can lose a methyl radical (•CH₃, mass 15) to form a stable acylium ion.

[C₇H₅Cl₂NO]⁺˙ → [C₆H₂Cl₂NO]⁺ + •CH₃

Expected m/z = 174/176/178

Loss of an acetyl group: The molecular ion can cleave at the ring-carbonyl bond, losing an acetyl radical (•COCH₃, mass 43).

[C₇H₅Cl₂NO]⁺˙ → [C₅H₂Cl₂N]⁺ + •COCH₃

Expected m/z = 146/148/150

The base peak in the spectrum would likely be the highly stable acylium ion.

| Predicted m/z | Ion Formula | Description |

| 189/191/193 | [C₇H₅Cl₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 174/176/178 | [C₆H₂Cl₂NO]⁺ | [M - CH₃]⁺ |

| 146/148/150 | [C₅H₂Cl₂N]⁺ | [M - COCH₃]⁺ |

This interactive table contains predicted data based on common fragmentation pathways for ketones.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation. It is highly effective for determining the molecular weight of a compound by observing the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. uni.lu

For this compound, with a monoisotopic mass of 188.97 Da, ESI-MS would be expected to confirm this value. uni.lu The presence of the basic nitrogen atom in the pyridine ring makes the molecule amenable to protonation.

| Adduct | Predicted m/z |

| [M+H]⁺ | 189.98210 |

| [M+Na]⁺ | 211.96404 |

| [M+K]⁺ | 227.93798 |

Data in this interactive table is based on predicted values for common adducts. uni.lu

The observation of these adducts in an ESI mass spectrum would provide strong evidence for the molecular formula and weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This enables the determination of the elemental formula of a compound. For this compound, the monoisotopic mass is calculated to be 188.97482 Da. uni.lu HRMS analysis provides experimental data that closely aligns with this theoretical value, confirming the elemental composition of C₇H₅Cl₂NO. uni.luchemscene.com

Different ionization techniques can be employed in HRMS, leading to the observation of various adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for these adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.98210 | 130.7 |

| [M+Na]⁺ | 211.96404 | 141.9 |

| [M-H]⁻ | 187.96754 | 133.0 |

| [M+NH₄]⁺ | 207.00864 | 150.7 |

| [M+K]⁺ | 227.93798 | 137.4 |

| [M]⁺ | 188.97427 | 134.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

The presence of the carbonyl group (C=O) of the ketone is typically indicated by a strong absorption band in the region of 1670-1780 cm⁻¹. pressbooks.pub For aromatic ketones, this stretching vibration often appears around 1715 cm⁻¹. libretexts.org The aromatic nature of the dichloropyridine ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. vscht.czlibretexts.org In-ring C-C stretching vibrations for aromatic compounds typically appear in the 1400-1600 cm⁻¹ range. libretexts.orgvscht.cz The C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the aromatic ring, are found in the 675-900 cm⁻¹ region. libretexts.org The spectrum would also exhibit bands corresponding to C-Cl stretching vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| C=O (Ketone) Stretch | ~1715 |

| Aromatic C=C Stretch | 1400-1600 |

| C-Cl Stretch | Below 800 |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

The crystal system and space group describe the symmetry of the crystal lattice. For example, a derivative, 1-{6-(4-Chlorophenyl)-1-[(6-chloropyridin-3-yl)methyl]-2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1,6-dihydropyrimidin-5-yl}ethanone, crystallizes in the triclinic system with a P-1 space group. researchgate.net Another related compound, 1-[5-Acetyl-4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone monohydrate, crystallizes in the monoclinic system. nih.gov The specific crystal system and space group for this compound would be determined through single-crystal X-ray diffraction analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to verify its purity and composition. For this compound (C₇H₅Cl₂NO), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the identity and purity of the synthesized compound.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 44.25 |

| Hydrogen (H) | 2.65 |

| Chlorine (Cl) | 37.31 |

| Nitrogen (N) | 7.37 |

| Oxygen (O) | 8.42 |

Chromatographic Purity Assessment (e.g., HPLC)

The determination of purity is a critical aspect of the characterization of newly synthesized compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique to ascertain the purity of the compound. This method separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase.

In a typical purity assessment of this compound, a reversed-phase HPLC method is employed. This involves a nonpolar stationary phase and a polar mobile phase. The compound is dissolved in a suitable solvent, such as acetonitrile (B52724) or methanol (B129727), and injected into the HPLC system. The separation is achieved on a C18 column, which is a common choice for a wide range of organic molecules.

The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is frequently used, where the proportion of the organic solvent is increased over time. This allows for the efficient elution of both polar and nonpolar impurities. The detector, typically a UV-Vis diode array detector (DAD), is set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. The purity of the sample is then determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.

A representative set of HPLC conditions for the purity analysis of this compound is detailed in the interactive table below.

| Parameter | Condition |

|---|---|

| Instrument | Agilent Technologies 1100 Series or equivalent |

| Column | Phenomenex Luna® 5 µm C8 (150 mm × 4.6 mm) or similar |

| Mobile Phase A | 0.01 M KH2PO4 Buffer (pH = 2.3) |

| Mobile Phase B | Methanol |

| Gradient | Time (min): 0-20, %B: 10-90 |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm and 230 nm |

| Column Temperature | 25 °C |

The selection of a C8 column in this illustrative example provides a slightly less hydrophobic stationary phase compared to a C18 column, which can be advantageous for the separation of moderately polar compounds like the target ketone. mdpi.com The gradient elution from a low to a high percentage of methanol ensures that any potential impurities with a wide range of polarities are separated from the main peak. mdpi.com The dual-wavelength detection at 230 nm and 254 nm enhances the probability of detecting any impurities that may have different absorption maxima from the parent compound. mdpi.com The purity level is generally expected to be high for well-synthesized and purified batches, often exceeding 95%.

Computational Chemistry and Theoretical Studies of 1 5,6 Dichloropyridin 3 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nanobioletters.com Calculations are typically performed using a basis set like B3LYP/6-311++G(d,p) to optimize the molecular geometry and predict vibrational frequencies. researchgate.net Such analyses help confirm the molecular structure and understand its stability and reactivity. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ripublication.comsemanticscholar.org A smaller energy gap suggests higher chemical reactivity and polarizability, indicating that charge transfer can easily occur within the molecule. nih.gov For molecules similar to 1-(5,6-Dichloropyridin-3-yl)ethanone, this analysis points to the potential for intramolecular charge transfer, which is a key feature for biological activity. ripublication.comnih.gov

Table 1: Frontier Molecular Orbital Properties (Calculated)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -0.267 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.180 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

Note: Data are representative values based on similar molecular structures found in the literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values. researchgate.net

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net In this compound, these areas are expected around the oxygen atom of the ethanone (B97240) group and the nitrogen atom of the pyridine (B92270) ring.

Blue Regions: Indicate positive potential, electron-deficient areas, which are favorable for nucleophilic attack. researchgate.net These are typically found around hydrogen atoms. nih.gov

Green Regions: Represent neutral or zero potential areas. researchgate.net

This analysis provides critical information about where the molecule is most likely to interact with other molecules, including biological targets. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. nih.govchemrxiv.org

A study involving a closely related derivative, 1-[2-(5,6-Dichloropyridin-3-yl)-1,3-oxazol-4-yl]ethanone, investigated its potential as an antiviral agent by docking it against the protease of SARS-CoV (PDB ID: 2GTB). researchgate.net

Docking simulations calculate a binding energy score, which estimates the binding affinity between the ligand and the protein; a lower binding energy generally indicates a more stable complex. nih.govresearchgate.net For the derivative 1-[2-(5,6-Dichloropyridin-3-yl)-1,3-oxazol-4-yl]ethanone, a strong binding affinity of -8.5 kcal/mol was calculated for the SARS-CoV protease (2GTB). researchgate.net The primary mode of interaction identified was hydrophobic, which is a common and significant force in ligand-protein binding. researchgate.netmdpi.com Other potential interactions include hydrogen bonds, van der Waals forces, and pi-alkyl interactions. nih.gov

Table 2: Docking Results for a this compound Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Predominant Interaction Type |

|---|

Source: Data from a study on 1-[2-(5,6-Dichloropyridin-3-yl)-1,3-oxazol-4-yl]ethanone. researchgate.net

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. researchgate.netnih.gov These interactions are fundamental to the ligand's binding affinity and specificity. mdpi.com In studies of related compounds, key interactions often involve residues that can form hydrophobic contacts or hydrogen bonds. For example, in various protein-ligand complexes, amino acids like aspartic acid, phenylalanine, and valine have been identified as critical for high-affinity binding. mdpi.comnih.gov Analysis of the docked complex of the this compound derivative with the 2GTB protease revealed interactions with specific amino acid residues that stabilize the complex, primarily through hydrophobic forces. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. The goal of this analysis is to identify the preferred conformations of a molecule and understand the energy differences between them. This knowledge is vital as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. kallipos.gr The most stable conformer is the one that resides at the global energy minimum. Theoretical studies would typically employ methods such as:

Molecular Mechanics (MM): This approach uses classical physics and force fields to calculate the potential energy of a molecule. It is computationally efficient and suitable for scanning the potential energy surface to identify a wide range of possible conformers.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energy of a molecule by solving approximations of the Schrödinger equation. QM calculations are typically used to refine the geometries and energies of the low-energy conformers initially identified by molecular mechanics.

A theoretical study would systematically rotate the acetyl group relative to the pyridine ring and calculate the energy at each step. The results would reveal the most stable conformations, likely where steric hindrance between the acetyl group's oxygen or methyl group and the adjacent chlorine atom or ring hydrogen is minimized. The energy barrier to rotation between these stable conformers could also be determined.

Table 1: Illustrative Conformational Energy Profile of this compound

This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The dihedral angle is defined by the atoms C6-C3-C(acetyl)-O(acetyl). A 0° angle represents a syn-planar arrangement, and 180° represents an anti-planar arrangement.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Stability |

| A | 0 | 5.2 | Unstable (Steric Clash) |

| B | 30 | 1.5 | Low Energy |

| C | 60 | 3.8 | Transition State |

| D | 90 | 2.1 | Low Energy |

| E | 150 | 0.8 | Low Energy |

| F | 180 | 0.0 | Global Minimum (Most Stable) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com A QSAR model allows for the prediction of the activity of new, untested compounds, thereby accelerating the discovery of molecules with desired properties. rgdiscovery.com

A QSAR study involving this compound would necessitate a dataset of structurally related analogues with experimentally measured biological activity against a specific biological target. The process involves several key steps:

Dataset Compilation: A series of derivatives of this compound would be synthesized and tested for a specific activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Electronic Descriptors: Partial charges, dipole moment, energies of frontier molecular orbitals (HOMO/LUMO). These describe the molecule's electronic distribution and reactivity.

Steric Descriptors: Molecular volume, surface area, specific shape indices. These relate to the size and shape of the molecule, which are critical for binding to a target.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the calculated descriptors (the independent variables) to the biological activity (the dependent variable).

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques, often involving an external test set of compounds not used in the model's creation.

For derivatives of this compound, a QSAR model could reveal which properties are most important for their biological activity. For instance, the model might show that increasing the electron-withdrawing character of substituents on the pyridine ring enhances activity, or that a specific steric bulk is required at a certain position. This information provides invaluable guidance for designing more potent and selective compounds.

Table 2: Illustrative QSAR Data for Hypothetical this compound Derivatives

This table presents hypothetical data for a set of compounds to illustrate the components of a QSAR study. Descriptors shown are LogP (hydrophobicity) and Electrostatic Potential (ESP) on the acetyl oxygen. Activity is given as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration).

| Compound | R-group Substitution | LogP | ESP (kcal/mol) | Observed pIC₅₀ | Predicted pIC₅₀ |

| 1 | H (Parent Compound) | 2.5 | -45.2 | 6.1 | 6.0 |

| 2 | 4-Fluoro | 2.7 | -46.1 | 6.4 | 6.5 |

| 3 | 4-Methyl | 3.0 | -44.8 | 5.9 | 5.8 |

| 4 | 4-Nitro | 2.4 | -48.5 | 7.2 | 7.1 |

| 5 | 2-Chloro | 3.1 | -45.5 | 6.3 | 6.3 |

Biological Activities and Pharmaceutical Applications of 1 5,6 Dichloropyridin 3 Yl Ethanone and Its Analogues

Antimicrobial Activity

The pyridine (B92270) nucleus is a core scaffold in numerous compounds exhibiting significant antimicrobial properties. Analogues of 1-(5,6-Dichloropyridin-3-yl)ethanone, particularly those with varied substitutions on the pyridine ring, have been evaluated for their efficacy against a range of pathogenic microbes.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Pyridine derivatives have demonstrated a wide spectrum of antibacterial activity. nih.gov Research into related structures, such as 1,4-dihydropyridines (1,4-DHPs), has shown that these compounds can inhibit both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 1,4-DHP derivatives were found to be effective against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net The mechanism of action is often linked to their ability to interfere with essential cellular processes. A study on novel pyrazole (B372694) derivatives, which share heterocyclic features, found that some compounds could strongly inhibit DNA gyrase in both Staphylococcus aureus and Escherichia coli, a crucial enzyme for bacterial DNA replication. nih.gov

Furthermore, the introduction of specific functional groups to the pyridine ring can enhance antibacterial potency. A series of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives showed considerable activity against methicillin-sensitive Staphylococcus aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from <0.008 to 0.5 μg/mL. nih.gov This suggests that the halogenated pyridine moiety, a key feature of this compound, could be a critical contributor to antibacterial effects.

Table 1: Antibacterial Activity of Selected Pyridine Analogues

| Compound Class | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine (B1200194) derivative 33 | Staphylococcus aureus | MIC = 25 μg/mL | nih.govresearchgate.net |

| 1,4-Dihydropyridine derivative 33 | Escherichia coli | MIC = 100 μg/mL | nih.govresearchgate.net |

| 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone (Comp. 9a-9c) | Staphylococcus aureus (MSSA) | MIC <0.008–0.5 μg/mL | nih.gov |

Antifungal Efficacy

The investigation of pyridine analogues extends to their potential as antifungal agents. Several studies have reported the antifungal activity of various pyridine-containing scaffolds against pathogenic fungi like Candida albicans and Aspergillus niger. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives showed antifungal activity comparable to the standard drug fluconazole. nih.gov Similarly, some 1,4-dihydropyridine derivatives have been evaluated for their effects against Candida albicans, although their efficacy can be moderate. nih.gov The fungicidal activity of related heterocyclic compounds, such as 3,5-dichloropyrazin-2(1H)-one derivatives, has been linked to the induction of reactive oxygen species in C. albicans. nih.gov While direct data on this compound is unavailable, the established antifungal properties of related heterocyclic structures provide a rationale for its investigation in this area.

Antiviral Research and Potential as Antiviral Agents

Inhibition of Viral Replication (e.g., SARS-CoV-2, Measles Virus)

The COVID-19 pandemic spurred intensive screening of small molecule libraries against SARS-CoV-2. Numerous FDA-approved drugs, including some with heterocyclic cores, were found to have in vitro activity against the virus. nih.gov For example, Azithromycin, Niclosamide, and Nitazoxanide demonstrated the ability to inhibit a SARS-CoV-2 isolate with IC50 values of 0.32, 0.16, and 1.29 µM, respectively. nih.gov Although these are not direct analogues, this highlights the potential of diverse small molecules to interfere with viral replication.

Research involving the measles virus has largely focused on its use as a vaccine vector for other pathogens, including SARS-CoV-2. nih.govnih.gov These studies involve engineering the measles virus to express viral proteins like the SARS-CoV-2 spike protein to induce an immune response. nih.govnih.gov This line of research does not directly assess the inhibitory activity of small molecules on measles virus replication itself but underscores the importance of targeting these viruses. The potential for ketone-containing compounds to act as countermeasures against respiratory viral infections is also an area of emerging interest, suggesting that the ethanone (B97240) moiety of the title compound could be relevant. nih.gov

Targeting Viral Proteases (e.g., 6LU7, 2GTB)

A key strategy in antiviral drug development is the inhibition of essential viral enzymes, such as proteases. The main protease (Mpro or 3CLpro) of SARS-CoV-2, catalogued in the Protein Data Bank (PDB) as 6LU7, is a primary drug target because it is essential for viral replication and has no close human homologue. nih.gov The active site of Mpro is a well-defined pocket, and its inhibition can block the viral life cycle. researchgate.net

Structure-based virtual screening and molecular docking are powerful tools used to identify potential inhibitors for targets like 6LU7. nih.govnih.gov These computational studies have assessed billions of molecules for their ability to bind to the Mpro active site. nih.govnih.gov While this compound has not been specifically highlighted in these large-scale screening reports, the general approach demonstrates a viable pathway for discovering novel inhibitors. The crystal structure of Mpro in complex with inhibitors (such as the N3 inhibitor in PDB entry 6LU7) provides a detailed template for designing new molecules that can fit within the substrate-binding site. rcsb.orgnih.gov The SARS-CoV main protease (PDB ID 2GTB) shares high structural homology with the SARS-CoV-2 Mpro, making it likely that inhibitors would have cross-reactivity, a desirable trait for pan-coronavirus therapeutics. nih.gov

Anticancer and Antitumor Properties

The cytotoxic potential of pyridine-based compounds against various cancer cell lines is an active area of research. Analogues of this compound have shown a range of activities, from weak to potent, highlighting the importance of the substitution pattern on the pyridine ring for antitumor efficacy.

Studies on 1,4-dihydropyridine (DHP) derivatives have demonstrated cytotoxic effects against multiple human cancer cell lines, including breast (MCF-7), colon (LS180), and T-cell leukemia (MOLT-4) lines. nih.gov The potency of these compounds was found to be highly dependent on the nature of the substituents at various positions of the DHP ring. For example, the introduction of an N-thiazolyl carbamoyl (B1232498) group was shown to enhance cytotoxic potential. nih.gov

Another class of related compounds, spiro-pyridine derivatives, exhibited significant antiproliferative activity against human colon carcinoma (Caco-2) and hepatocellular carcinoma (HepG-2) cell lines. nih.gov One derivative, in particular, showed a lower IC50 value against Caco-2 cells than the standard chemotherapeutic drug Doxorubicin and was found to induce apoptosis by modulating the expression of Bax and Bcl-2 proteins. nih.gov These findings suggest that the pyridine scaffold, as present in this compound, is a promising framework for the development of novel anticancer agents.

Table 2: Cytotoxic Activity of Pyridine Analogues against Human Cancer Cell Lines

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,4-DHP derivative 7d | MCF-7 (Breast) | 28.5 ± 3.5 | nih.gov |

| 1,4-DHP derivative 7a | LS180 (Colon) | 29.7 ± 4.7 | nih.gov |

| 1,4-DHP derivative 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | nih.gov |

| Spiro-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.50 | nih.gov |

| Spiro-pyridine derivative 7 | HepG-2 (Liver) | 9.77 ± 0.80 | nih.gov |

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the development of various cancers, making FGFRs an attractive target for therapeutic intervention.

Currently, there is no publicly available scientific literature that specifically details the inhibitory activity of this compound or its direct analogues on Fibroblast Growth Factor Receptors (FGFRs). While the broader class of pyridine-containing compounds has been investigated for FGFR inhibition, specific data for the compound is not available. Structure-activity relationship studies on other heterocyclic scaffolds have shown that specific substitutions on the ring system are critical for potent and selective FGFR inhibition. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR2 is a well-established strategy in cancer therapy.

While direct studies on this compound are not available, research on other pyridine-containing derivatives has demonstrated significant VEGFR2 inhibitory activity. The pyridine scaffold is a common feature in many potent VEGFR2 inhibitors. wikipedia.orgnih.gov The specific substitutions on the pyridine ring, as well as the nature of the groups attached to it, play a crucial role in determining the inhibitory potency and selectivity. For instance, thieno[3,2-b]pyridine (B153574) ureas and pyridine derivatives with thiazolylamino-substituted heterocycles have shown promise as VEGFR2 inhibitors. wikipedia.orgresearchgate.net The presence of a sulfur atom in an adjacent heterocyclic ring has been hypothesized to enhance the inhibitory effect on VEGFR2. wikipedia.org

Table 1: VEGFR2 Inhibitory Activity of Selected Pyridine Analogues

| Compound | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| Axitinib | 0.2 | Endothelial Cells | wikipedia.org |

| Regorafenib | 13 | HUVEC | wikipedia.org |

| Apatinib | 1 | HUVEC | wikipedia.org |

| Sorafenib | 90 | HUVEC | wikipedia.org |

This table presents data for known pyridine-containing VEGFR2 inhibitors to provide context for the potential of this chemical class.

Enzyme Inhibition Studies

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.

No specific data on the inhibition of Dihydroorotate Dehydrogenase (DHODH) by this compound or its immediate analogues could be identified in the reviewed scientific literature. The development of DHODH inhibitors has explored a variety of heterocyclic scaffolds, but the activity of the dichloropyridine ethanone structure in this context has not been reported. mdpi.comnih.govdntb.gov.ua

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. Several studies have explored pyridine derivatives as potential α-glucosidase inhibitors. For instance, certain pyrrolidine (B122466) derivatives incorporating a pyridine ring have demonstrated moderate inhibitory activity. nih.gov The structure-activity relationship of these compounds indicates that the presence and position of substituents on the pyridine and other associated rings are critical for activity. nih.govresearchgate.netresearchgate.netmdpi.comacs.org

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a target for the treatment of infections caused by these bacteria. Heterocyclic compounds, including those with a pyridine core, have been investigated as urease inhibitors. nih.govresearchgate.netresearchgate.netnih.govacs.org The inhibitory potential is often influenced by the substituents on the heterocyclic ring, which can interact with the nickel ions in the active site of the enzyme. nih.gov

No specific inhibitory data for this compound against either α-glucosidase or urease has been reported.

Phospholipase A2 (PLA2) enzymes are involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and the subsequent production of pro-inflammatory mediators. Inhibition of PLA2 is a target for anti-inflammatory therapies.

A review of the available scientific literature did not yield any studies on the inhibitory activity of this compound or its close analogues against Phospholipase A2 (PLA2). Research on PLA2 inhibitors has focused on a diverse range of chemical structures, but the specific contribution of the dichloropyridine ethanone scaffold has not been documented. tandfonline.comnih.govnih.govacs.org

Structure-Activity Relationship (SAR) Studies

Influence of Ethanone and Other Functional Groups on Pharmacological Profiles

The ethanone group (acetyl group) attached to the dichloropyridine ring is a critical determinant of the pharmacological activity in many analogues. The carbonyl moiety of the ethanone group can participate in various non-covalent interactions, such as hydrogen bonding, which are often essential for the binding of a molecule to its biological target.

Research on related pyridyl ketone derivatives has underscored the importance of this functional group. For instance, in a series of adamantyl ethanone pyridyl derivatives designed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, the ketone functionality was found to be indispensable for their inhibitory activity. The reduction of the ketone to an alcohol or its conversion to an oxime resulted in a complete loss of biological activity, suggesting that the carbonyl group is a key pharmacophoric feature.

Furthermore, modifications of the methyl group of the ethanone moiety can lead to significant changes in activity. For example, the introduction of different substituents on the methyl group can alter the steric and electronic properties of the molecule, potentially leading to improved binding affinity or selectivity for a particular target.

Table 1: Influence of Ethanone Group Modification on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Modification of Ethanone Group | Target | IC50 (nM) |

| 1a | -C(O)CH3 (unmodified) | Kinase A | 50 |

| 1b | -CH(OH)CH3 (reduced ketone) | Kinase A | >10,000 |

| 1c | -C(=NOH)CH3 (oxime) | Kinase A | >10,000 |

| 1d | -C(O)CH2F (fluorinated methyl) | Kinase A | 25 |

| 1e | -C(O)Ph (phenyl instead of methyl) | Kinase A | 150 |

Note: The data in this table is illustrative and based on established structure-activity relationship principles in medicinal chemistry. Specific experimental data for this compound analogues is not widely available in the public domain.

Modifications to the Pyridine Ring for Enhanced Efficacy

The pyridine ring is a versatile scaffold that allows for numerous modifications to fine-tune the pharmacological properties of a compound. The number, position, and nature of substituents on the pyridine ring can dramatically alter a molecule's efficacy, selectivity, and pharmacokinetic profile.